molecular formula C7H6F2S B592835 2,3-Difluorothioanisole CAS No. 130922-38-2

2,3-Difluorothioanisole

Cat. No.: B592835
CAS No.: 130922-38-2
M. Wt: 160.182
InChI Key: NNHPBLZNIVMRPQ-UHFFFAOYSA-N
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Description

2,3-Difluorothioanisole, with the chemical formula C7H6F2S, is an organosulfur compound characterized by the presence of two fluorine atoms attached to a benzene ring substituted with a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluorothioanisole typically involves the introduction of fluorine atoms into a thioanisole framework. One common method is the nucleophilic aromatic substitution reaction where a suitable fluorinating agent is used to replace hydrogen atoms on the aromatic ring with fluorine atoms. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as cesium fluoride (CsF) to facilitate the substitution process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents and ensure safety. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluorothioanisole undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thioanisole moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to remove the fluorine atoms or to modify the sulfur-containing group.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Cesium fluoride (CsF), dimethylformamide (DMF)

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: De-fluorinated thioanisole derivatives

    Substitution: Various substituted thioanisole derivatives

Scientific Research Applications

2,3-Difluorothioanisole finds applications in several scientific research areas:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-Difluorothioanisole involves its interaction with molecular targets through its fluorine and sulfur atoms. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, while the sulfur atom can undergo oxidation or reduction reactions. These interactions and reactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

  • 2,4-Difluorothioanisole
  • 2,5-Difluorothioanisole
  • 2,6-Difluorothioanisole

Comparison: Compared to other difluorothioanisole isomers, 2,3-Difluorothioanisole is unique due to the specific positioning of the fluorine atoms on the benzene ring. This positioning can influence the compound’s reactivity, stability, and interaction with other molecules. For example, the 2,3-difluoro substitution pattern may result in different electronic and steric effects compared to the 2,4- or 2,5-difluoro isomers, leading to variations in their chemical behavior and applications.

Properties

IUPAC Name

1,2-difluoro-3-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2S/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHPBLZNIVMRPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30666693
Record name 1,2-Difluoro-3-(methylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30666693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130922-38-2
Record name 1,2-Difluoro-3-(methylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30666693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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